2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Overview
Description
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C18H21N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole core is then alkylated with butyl bromide to introduce the butyl group at the nitrogen atom.
Mannich Reaction: The final step involves a Mannich reaction where the alkylated benzimidazole is reacted with formaldehyde and phenol to introduce the phenolic group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the phenolic group can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Corrosion Inhibitors: Benzimidazole derivatives, including this compound, are used as corrosion inhibitors for metals and alloys.
Biological Studies: It is used in biological studies to investigate its antimicrobial, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)aniline
Uniqueness
2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the presence of the butyl group and the phenolic group, which confer specific chemical and biological properties. The butyl group increases its lipophilicity, enhancing its ability to penetrate cell membranes, while the phenolic group contributes to its antioxidant activity .
Properties
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-3-12-21-16-10-6-5-9-15(16)20-18(21)19-13-14-8-4-7-11-17(14)22/h4-11,22H,2-3,12-13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVSPLCWYKOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387671 | |
Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384377-41-7 | |
Record name | 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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